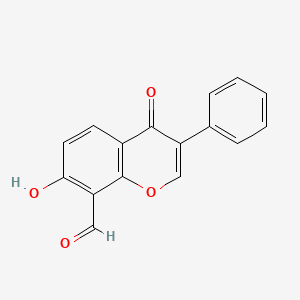

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

Description

Properties

IUPAC Name |

7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPVJUXPJKKNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with hexamine, followed by the reaction with malononitrile in the presence of triethylamine . This method is efficient and yields the desired compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Precursor for Synthesis : The compound serves as a precursor in the synthesis of various chromene derivatives that are valuable in organic synthesis. These derivatives can exhibit unique properties that make them suitable for further research and application.

2. Biological Activity

- Antimicrobial Properties : Studies have shown that 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde exhibits significant antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases .

3. Medicinal Applications

- Anticancer Research : This compound has garnered attention for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, showcasing IC50 values that indicate strong cytotoxic activity .

- Therapeutic Investigations : Due to its diverse biological activities, ongoing investigations are exploring its therapeutic applications in treating cancer and infectious diseases. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing cancer treatments .

Case Study 1: Anticancer Activity

A study reported the synthesis of a series of chromene derivatives based on this compound. These derivatives were tested against various human tumor cell lines using the MTT assay. One derivative exhibited an IC50 value of less than 1 μM against six different cancer cell lines, indicating potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the chromene structure could enhance its efficacy as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chromene Derivatives

Substituent Variations and Bioactivity

The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Antidiabetic Potential: The oxime derivative of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (compound 83) demonstrated superior binding to human α-amylase and α-glucosidase compared to non-oximated analogs, suggesting that the oxime group enhances enzyme inhibition .

- Halogen vs. Hydroxyl Substituents : Chlorinated derivatives (e.g., 7/8-Cl) exhibit distinct intermolecular interactions. For instance, 8-chloro-4-oxo-4H-chromene-3-carbaldehyde forms halogen bonds (Cl···O), while the 7-chloro analog relies on van der Waals contacts. In contrast, the hydroxyl group in the target compound may facilitate hydrogen bonding, improving solubility or target recognition .

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups : The 4-oxo group in the target compound increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. This contrasts with 2-oxo analogs, where conjugation with the chromene ring alters electron distribution .

- Formyl Group Reactivity : The 8-carbaldehyde moiety in all analogs is a site for derivatization (e.g., oxime formation), which can modulate bioavailability and target selectivity .

Biological Activity

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde is a compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with a hydroxyl group and an aldehyde substituent, contributing to its reactivity and biological activity.

Antioxidant Activity

Research has indicated that compounds with similar chromene structures exhibit significant antioxidant properties. A study highlighted that derivatives of chromenes can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The specific antioxidant capacity of this compound has not been extensively documented but is anticipated based on structural similarities.

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. Chromene derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, compounds structurally related to 7-hydroxy-4-oxo-3-phenyl-4H-chromene have demonstrated moderate inhibition against COX enzymes, suggesting similar potential for this compound .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies involving related chromene compounds have shown promising results against breast cancer cells (MCF-7) and other lines, indicating that this compound may also possess anticancer activity . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or interact with receptors involved in various signaling pathways. For instance, docking studies have suggested that similar compounds can form hydrogen bonds with active sites of enzymes like acetylcholinesterase (AChE), influencing their activity .

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study evaluated the antioxidant and anti-inflammatory effects of several chromene derivatives, including 7-hydroxy compounds. The results showed that these compounds significantly reduced oxidative stress markers in vitro and inhibited pro-inflammatory cytokines in cell cultures. The study concluded that these derivatives could serve as potential therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Activity

In another investigation, 7-hydroxy derivatives were tested against MCF-7 breast cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established anticancer drugs. The study suggested that the mechanism involved apoptosis induction via caspase activation pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde, and how can purity be validated?

- Methodological Answer : A two-step synthesis is commonly employed. First, resorcinol and malic acid undergo condensation in sulfuric acid at 0–5°C for 12 hours, followed by hexamine-mediated formylation at 80–85°C for 6 hours in acetic acid. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Crystallization in organic solvents (e.g., ethanol/water mixtures) is critical for isolating high-purity crystals .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include hydrogen-bonding interactions and halogen···halogen contacts, which influence packing. For example, van der Waals interactions (Cl···Cl distances ~3.45 Å) and C–H···O hydrogen bonds are critical for lattice stability .

Q. What spectroscopic techniques are essential for characterizing its photophysical properties?

- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are primary tools. Time-dependent density functional theory (TD-DFT) calculations can correlate experimental spectra with electronic transitions. For proton-transfer studies, time-resolved fluorescence and infrared (IR) vibrational spectroscopy are used to track excited-state dynamics .

Advanced Research Questions

Q. How do excited-state intramolecular proton-transfer (ESIPT) mechanisms operate in this compound, and what computational methods validate these pathways?

- Methodological Answer : ESIPT involves proton transfer between hydroxyl and carbonyl groups in the S₁ state. TD-DFT simulations reveal potential energy surfaces (PES) for single (H2 transfer: barrier ~1.02 kcal/mol) and double proton transfer (barrier ~2.29 kcal/mol). IR spectra of O–H stretching modes and molecular electrostatic potential (MEP) surfaces are analyzed to confirm hydrogen-bond strengthening upon excitation .

Q. How can structural contradictions in halogen-bonding interactions be resolved across derivatives?

- Methodological Answer : Comparative crystallography of halogen-substituted analogs (e.g., 6-chloro vs. 7-chloro derivatives) identifies trends. For instance, dichlorinated analogs exhibit short Cl···O contacts (~3.2 Å), while monochlorinated derivatives show weaker van der Waals interactions. Density functional theory (DFT) calculations of interaction energies and Hirshfeld surface analysis further distinguish bonding types .

Q. What strategies are effective for designing fluorescent probes based on this chromene scaffold?

- Methodological Answer : Functionalization at the 8-carbaldehyde position with heterocyclic amines (e.g., bis(pyridin-2-ylmethyl)amine) enhances fluorescence quantum yield. Solvatochromic studies in polar solvents (e.g., DMSO) and live-cell imaging assays (e.g., nucleolar staining) validate probe efficacy. Förster resonance energy transfer (FRET) metrics and Stokes shifts are optimized via substituent tuning .

Q. How do solvent effects influence crystallization and polymorph formation?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity dictate crystal packing. For example, methylcyclohexane promotes π-stacking interactions (centroid distances ~3.82 Å), while polar solvents like DMF favor hydrogen-bonded networks. Differential scanning calorimetry (DSC) and powder XRD screen for polymorphs, with SHELXD used to solve complex twinned structures .

Data Contradiction & Validation Questions

Q. How can discrepancies between computational and experimental proton-transfer barriers be addressed?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., methylcyclohexane vs. aqueous environments) and basis-set limitations in DFT. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via femtosecond transient absorption spectroscopy resolves kinetic disagreements .

Q. What validation protocols ensure reproducibility in synthetic yields across labs?

- Methodological Answer : Strict control of reaction parameters (e.g., acid concentration, temperature ramping rates) is critical. Inter-lab validation using round-robin tests and standardized characterization protocols (e.g., NMR δ-values for key protons) minimizes variability. Statistical tools like Design of Experiments (DoE) optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.